

# physical properties of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

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## Compound of Interest

Compound Name: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

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## An In-Depth Technical Guide to the Physical Properties of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

This guide offers a detailed examination of the physical and spectroscopic properties of **(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid**. Designed for researchers, chemists, and professionals in drug development, this document provides not only essential data but also the underlying scientific principles and methodologies required for its characterization. Our focus is on delivering field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.

## Core Molecular Identity and Structure

**(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid** is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.<sup>[1]</sup> Its utility as a synthetic building block is directly influenced by its physical properties, which dictate storage, handling, and reaction conditions.

Key Identifiers:

- IUPAC Name: **(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid**

- CAS Number: 913835-93-5[2][3]
- Molecular Formula:  $C_9H_{10}BClO_4$ [2][3]
- Molecular Weight: 228.44 g/mol

The molecule's structure, featuring a chloro group ortho to the boronic acid and an ethoxycarbonyl group para to the chlorine, creates a specific electronic and steric profile that governs its reactivity and physical behavior.

Caption: Chemical structure of **(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid**.

## Physicochemical Properties: A Summary

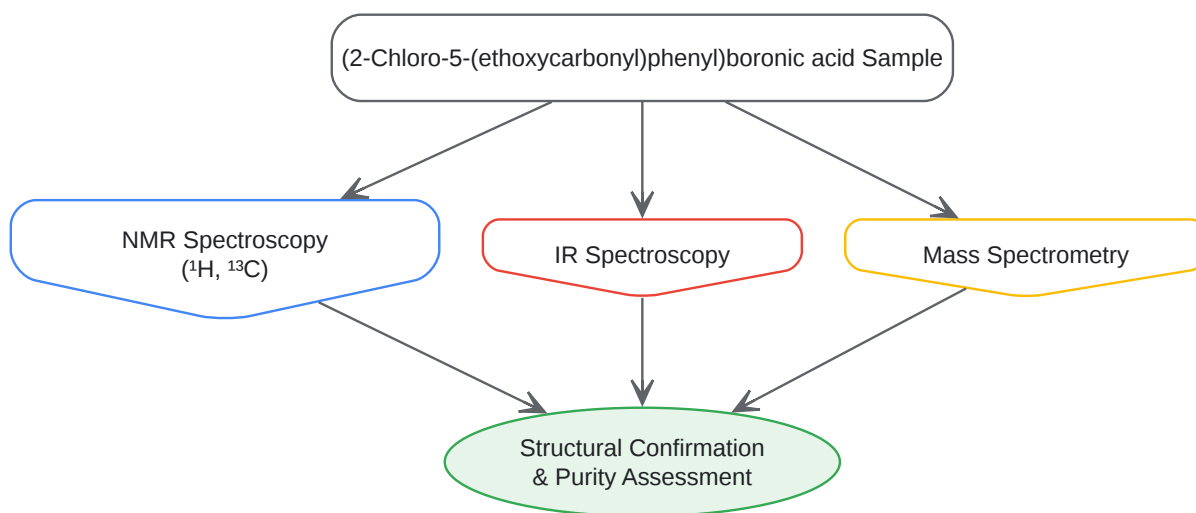
The physical state and stability of a reagent are critical parameters for its application in synthesis and formulation. The data below is compiled from various chemical suppliers and safety data sheets.

| Property      | Value / Description  | Significance in Research   |
|---------------|--|--|
| Appearance    | White to off-white solid, powder, or crystal.[3][4]  | Visual confirmation of material quality. Color deviations may indicate impurities or degradation.  |
| Purity        | Typically supplied at $\geq 97\%$ or $\geq 98\%$ purity.[2][5]   | High purity is essential for stoichiometric accuracy in reactions and to avoid side products.  |
| Melting Point | Not definitively published. Expected to be a high-melting solid, similar to related compounds like phenylboronic acid (216-219 °C).[6]   | A sharp melting point is a key indicator of purity. A broad range suggests the presence of impurities.   |
| Solubility    | No specific data available. Phenylboronic acids are generally soluble in polar organic solvents (e.g., Ether, Methanol) and have low solubility in nonpolar hydrocarbons and water.[6][7][8] | Crucial for selecting appropriate solvent systems for reactions (e.g., Suzuki coupling) and purification (crystallization).  |
| Storage       | Recommended storage at 2-8°C or ambient temperature in a dry, dark environment.[2][3][9]   | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially when heated or exposed to certain conditions. [10] Proper storage minimizes this degradation. |

## Analytical Characterization Protocols

Verifying the identity and purity of **(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid** is paramount. The following section details the standard analytical workflows and the scientific

rationale behind them.



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Caption: General workflow for the comprehensive spectral analysis of the title compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Causality:** NMR is the most powerful tool for unambiguous structure elucidation.  $^1\text{H}$  NMR confirms the presence and connectivity of proton environments, while  $^{13}\text{C}$  NMR provides a map of the carbon skeleton. For this specific molecule,  $^1\text{H}$  NMR is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and the hydroxyl protons of the boronic acid. The splitting patterns (multiplicity) of the aromatic signals are particularly diagnostic of the 1,2,4-substitution pattern.

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) inside a clean NMR tube.  $\text{DMSO-d}_6$  is often preferred for boronic acids as it can help in observing the exchangeable  $\text{B(OH)}_2$  protons.

- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO- $\text{d}_6$  at 2.50 ppm for  $^1\text{H}$ ).

| Feature   | $^1\text{H}$ NMR (Predicted)                               | $^{13}\text{C}$ NMR (Predicted)                           | Rationale  |
|---|--|---|--|
| Ethyl Group (-CH <sub>2</sub> CH <sub>3</sub> ) | Quartet (~4.3 ppm, 2H), Triplet (~1.3 ppm, 3H)             | ~61 ppm (-CH <sub>2</sub> -), ~14 ppm (-CH <sub>3</sub> ) | Characteristic signals for an ethoxy group with expected coupling.   |
| Aromatic Protons                                | 3 distinct signals in the ~7.5-8.2 ppm range               | 6 signals in the ~125-140 ppm range                       | The substitution pattern removes symmetry, leading to three unique aromatic proton environments.   |
| Boronic Acid (-B(OH) <sub>2</sub> )             | Broad singlet (variable, ~8.3 ppm in DMSO-d <sub>6</sub> ) | C-B bond at ~130-135 ppm (often weak)                     | The hydroxyl protons are acidic and exchangeable, leading to a broad signal. The carbon attached to boron is quaternary and may exhibit a weak signal. |
| Ester Carbonyl (C=O)                            | N/A  | ~165 ppm  | Expected chemical shift for an ester carbonyl carbon.  |

## Infrared (IR) Spectroscopy

**Expertise & Causality:** IR spectroscopy is a rapid and effective technique for identifying key functional groups. The presence of the boronic acid O-H bond, the ester C=O bond, and the aromatic C-H and C=C bonds will give rise to characteristic absorption bands. The absence of unexpected peaks provides a good measure of purity from functional group contaminants.

- **Sample Preparation:** Place a small, representative amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}600\text{ cm}^{-1}$ .[\[11\]](#)
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background.

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type         | Significance   |
|---------------------------------|------------------------|--|
| ~3500-3200 (Broad)              | O-H stretch (B-OH)     | Confirms the presence of the boronic acid hydroxyl groups.<br><a href="#">[12]</a> |
| ~3100-3000                      | Aromatic C-H stretch   | Indicates the presence of the phenyl ring. <a href="#">[13]</a>                    |
| ~2980-2850                      | Aliphatic C-H stretch  | Corresponds to the ethyl group of the ester. <a href="#">[13]</a>                  |
| ~1720                           | C=O stretch (Ester)    | Strong, sharp peak confirming the ethoxycarbonyl group. <a href="#">[12]</a>       |
| ~1600, ~1475                    | C=C stretch (Aromatic) | Characteristic absorptions for the aromatic ring skeleton.                         |
| ~1370                           | B-O stretch            | Confirms the presence of the boron-oxygen bond. <a href="#">[14]</a>               |
| ~1250                           | C-O stretch (Ester)    | Indicates the ester linkage.   |

## Mass Spectrometry (MS)

**Expertise & Causality:** Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental formula. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, validating the molecular formula

$C_9H_{10}BClO_4$ . The fragmentation pattern can also offer structural clues. Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[\[15\]](#)[\[16\]](#)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10  $\mu$ g/mL with the mobile phase.
- Instrumentation (LC-MS):
  - LC System: Use a C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).[\[17\]](#)
  - MS Detector: Use an ESI source coupled to a mass analyzer (e.g., TOF or Orbitrap for HRMS).
- Data Acquisition:
  - Acquire data in both positive and negative ion modes to determine the best ionization. For boronic acids, negative mode is often effective, detecting the deprotonated molecule  $[M-H]^-$ .[\[15\]](#)[\[17\]](#)
  - The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
- Data Analysis: Identify the molecular ion peak. For  $C_9H_{10}BClO_4$ , the expected monoisotopic mass is 228.0361. The isotopic pattern for chlorine ( $^{35}Cl/^{37}Cl$  ratio of ~3:1) should be clearly visible in the molecular ion cluster.



| Ion Mode     | Expected Ion [m/z]          | Formula               | Significance   |
|--------------|-----------------------------|-----------------------|--|
| ESI-Negative | $[M-H]^- \approx 227.0288$  | $C_9H_9BClO_4^-$      | The deprotonated molecular ion, confirming the molecular weight. |
| ESI-Positive | $[M+H]^+ \approx 229.0434$  | $C_9H_{11}BClO_4^+$   | The protonated molecular ion.                                    |
| ESI-Positive | $[M+Na]^+ \approx 251.0253$ | $C_9H_{10}BClNaO_4^+$ | A common sodium adduct, also confirming the molecular weight.    |

## Safety, Handling, and Storage

Scientific integrity includes ensuring safe laboratory practices. **(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid** possesses specific hazards that require appropriate handling.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
- GHS Pictogram: GHS07 (Exclamation mark).[3]
- Precautionary Measures:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.

- Storage: Store in a tightly sealed container in a cool, dry place away from moisture. Inert atmosphere storage is recommended for long-term stability to prevent degradation to boroxine.[18]

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